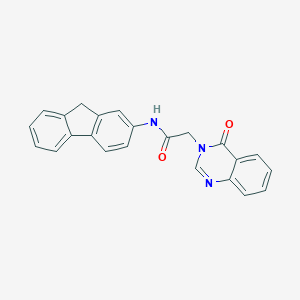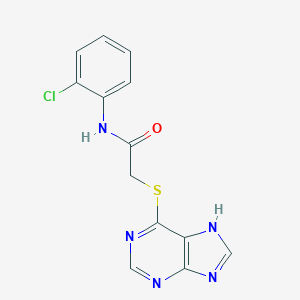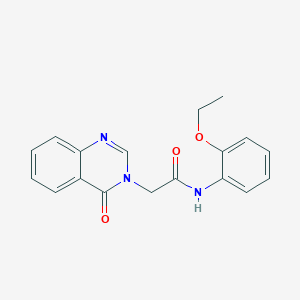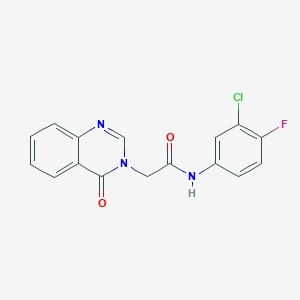![molecular formula C14H13ClO4 B277307 Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate is a chemical compound that belongs to the class of furan carboxylates. It has gained significant attention in the field of scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. Additionally, it has been studied for its potential use as an antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate in lab experiments is its potent antitumor activity against various cancer cell lines. It has also been shown to exhibit anti-inflammatory and antifungal activity, making it a versatile compound for use in various fields of scientific research. However, one of the limitations of using Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate. One of the areas of research could focus on its potential use as an anti-inflammatory agent. Further studies could be conducted to elucidate its mechanism of action and to evaluate its efficacy in animal models of inflammation. Another area of research could focus on its potential use as an antifungal agent. Studies could be conducted to evaluate its efficacy against a wide range of fungal species. Additionally, further studies could be conducted to evaluate its toxicity and pharmacokinetic profile, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate involves the reaction of 5-(bromomethyl)furan-2-carboxylic acid methyl ester with 4-chloro-3-methylphenol in the presence of a base. The reaction proceeds through the formation of an ester bond between the carboxylic acid group of the furan carboxylate and the hydroxyl group of the phenol. The resulting compound is then purified by column chromatography to obtain Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an antifungal agent.
Eigenschaften
Molekularformel |
C14H13ClO4 |
|---|---|
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H13ClO4/c1-9-7-10(3-5-12(9)15)18-8-11-4-6-13(19-11)14(16)17-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GRYIQMBGXXDTFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)OC)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)



![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)


![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)

